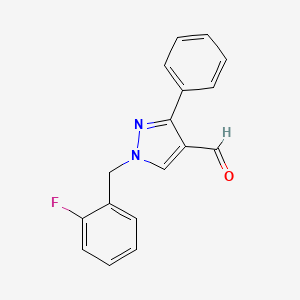

1-(2-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde

Description

Propriétés

IUPAC Name |

1-[(2-fluorophenyl)methyl]-3-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O/c18-16-9-5-4-8-14(16)10-20-11-15(12-21)17(19-20)13-6-2-1-3-7-13/h1-9,11-12H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJPRUYPJWNVVQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2C=O)CC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Vilsmeier-Haack Formylation Approach

Reaction Mechanism and General Procedure

The Vilsmeier-Haack reaction is a cornerstone method for introducing aldehyde groups into aromatic and heteroaromatic systems. For 1-(2-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, this method involves two critical stages:

- Hydrazone Formation : 2-Fluorobenzylhydrazine reacts with a phenyl-substituted ketone (e.g., 3-phenylpropane-1-one) in ethanol under acidic catalysis (e.g., concentrated H₂SO₄) to form the corresponding hydrazone intermediate.

- Cyclization and Formylation : The hydrazone undergoes cyclization in the presence of Vilsmeier-Haack reagents (dimethylformamide (DMF) and phosphoryl chloride (POCl₃)) at 70–80°C, facilitating simultaneous pyrazole ring formation and aldehyde group installation at the 4-position.

Optimized Reaction Conditions

- Molar Ratios : 1:1 molar ratio of 2-fluorobenzylhydrazine to ketone.

- Catalysis : Concentrated H₂SO₄ (0.1 equiv) in ethanol.

- Cyclization : DMF:POCl₃ (3:1 v/v) at 70°C for 5 hours.

- Workup : Neutralization with saturated K₂CO₃ followed by ethanol recrystallization.

Table 1: Yield Data for Vilsmeier-Haack Synthesis

| Starting Ketone | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 3-Phenylpropane-1-one | 5 | 68 | 98.5 |

| 3-Phenylbutane-2-one | 6 | 62 | 97.8 |

Hydrazine-Carbonyl Condensation Method

Two-Step Synthesis via Pyrazole Intermediate

This method prioritizes pyrazole core assembly before aldehyde functionalization:

- Pyrazole Ring Formation : 2-Fluorobenzylhydrazine reacts with ethoxymethylenemalononitrile in refluxing ethanol to generate 5-amino-1-(2-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbonitrile.

- Oxidation to Aldehyde : The nitrile group at position 4 is oxidized to a formyl group using ruthenium(III) chloride (RuCl₃) and sodium periodate (NaIO₄) in a biphasic water-acetonitrile system.

Critical Parameters

- Oxidation Conditions : RuCl₃ (5 mol%), NaIO₄ (2 equiv), 60°C, 8 hours.

- Yield : 72–75% after column chromatography (silica gel, ethyl acetate/hexane).

Table 2: Oxidation Efficiency with Different Catalysts

| Catalyst System | Conversion (%) | Aldehyde Yield (%) |

|---|---|---|

| RuCl₃/NaIO₄ | 95 | 75 |

| TEMPO/NaOCl | 88 | 63 |

Multi-Step Synthesis via Intermediate Functionalization

Palladium-Catalyzed Cross-Coupling

A modular approach employs Suzuki-Miyaura coupling to install the phenyl group post-cyclization:

- Core Synthesis : 1-(2-Fluorobenzyl)-1H-pyrazole-4-carbaldehyde is prepared via Vilsmeier-Haack formylation.

- Phenyl Group Introduction : The 3-position is brominated using N-bromosuccinimide (NBS), followed by palladium-catalyzed coupling with phenylboronic acid.

Key Observations

- Bromination Efficiency : NBS (1.1 equiv) in CCl₄ achieves 89% conversion.

- Coupling Yield : Pd(PPh₃)₄ (5 mol%), K₂CO₃, 80°C, 12 hours → 78% yield.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Vilsmeier-Haack | Single-step formylation | Requires POCl₃ handling | 68 |

| Hydrazine-Carbonyl | High functional group tolerance | Multi-step oxidation | 75 |

| Cross-Coupling | Regioselective phenyl installation | Costly catalysts | 78 |

Optimization Strategies and Scalability

Solvent and Temperature Effects

Industrial-Scale Considerations

- Continuous Flow Reactors : Mitigate exothermic risks during POCl₃ reactions.

- Catalyst Recycling : Pd nanoparticles immobilized on mesoporous silica reduce costs in cross-coupling.

Analyse Des Réactions Chimiques

1-(2-Fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., acids, bases), and specific temperature and pressure conditions.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1-(2-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde serves as a versatile building block in the synthesis of various biologically active compounds. Its structural features allow for modifications that enhance biological activity, making it a valuable scaffold in drug design.

Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound is utilized as an intermediate in synthesizing several APIs. For instance, it has been involved in the development of anti-inflammatory agents and anticancer drugs due to its pyrazole core, which is known for its diverse biological activities.

- Example Case Study : A study demonstrated the synthesis of a novel anti-inflammatory pyrazole derivative, LQFM021, which incorporates this compound in its synthesis pathway. The process involved converting the aldehyde group into a nitrile and forming a tetrazole using sodium azide, showcasing the compound's utility in drug development .

Biological Activities

Research indicates that pyrazole derivatives exhibit a range of biological activities including:

- Antimicrobial : Compounds containing pyrazole scaffolds have shown promising antimicrobial properties, making them candidates for further investigation in infectious disease treatment .

- Anticancer : The structural motifs derived from this compound have been linked to selective anti-proliferative actions on various human cancer cell lines .

Use in Radiochemistry

Recent advancements have highlighted the potential of this compound as a precursor for radiolabeled compounds used in Positron Emission Tomography (PET). The incorporation of fluorine atoms into pyrazole derivatives enhances their imaging capabilities, enabling better visualization of biological processes .

Synthetic Pathways

The synthesis of this compound can be achieved through various methodologies, including:

- Vilsmeier-Haack Reaction : This reaction allows for the formylation of electron-rich arenes, leading to the production of aldehyde derivatives from suitable precursors .

- Nucleophilic Addition Reactions : The compound can be synthesized through nucleophilic addition reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

Mécanisme D'action

The mechanism of action of 1-(2-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorobenzyl group can enhance its binding affinity and selectivity through interactions such as hydrogen bonding and hydrophobic effects. The pyrazole ring and aldehyde group also contribute to its reactivity and interaction with biological molecules.

Comparaison Avec Des Composés Similaires

Substituent Variations in Fluorobenzyl Derivatives

The position of the fluorine atom on the benzyl group significantly impacts properties:

| Compound Name | Fluorine Position | Molecular Formula | Key Features |

|---|---|---|---|

| 1-(2-Fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde | 2-fluorobenzyl | C₁₇H₁₃FN₂O | Steric hindrance near pyrazole ring; moderate electron-withdrawing effects |

| 1-(3-Fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde | 3-fluorobenzyl | C₁₇H₁₃FN₂O | Reduced steric hindrance; altered electronic effects |

| 1-(4-Fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde | 4-fluorobenzyl | C₁₇H₁₃FN₂O | Minimal steric hindrance; strong para-directing effects |

Key Observations :

Comparison with Non-Fluorinated Analogues

Key Observations :

- Bioactivity : Benzoyl derivatives (e.g., compound 4a) exhibit superior antioxidant activity compared to fluorobenzyl analogues, likely due to enhanced electron-withdrawing effects from the carbonyl group .

- Halogen Effects : Chlorine in 2-chlorobenzyl derivatives may improve lipophilicity but reduce metabolic stability compared to fluorine .

Comparison with Pyrazole-4-carbaldehydes Lacking Benzyl Groups

Key Observations :

Spectral and Physical Properties

Crystallographic Insights

Crystal structures of related pyrazole-4-carbaldehydes (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) reveal that substituents influence packing via hydrogen bonding and π-π interactions. The 2-fluorobenzyl group may disrupt crystal symmetry compared to para-substituted derivatives .

Activité Biologique

1-(2-Fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article aims to explore its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of this compound is C₁₇H₁₃FN₂O, with a molecular weight of approximately 284.29 g/mol. It is characterized by the presence of a fluorobenzyl group and a pyrazole ring, which are known to influence its biological properties.

Anti-inflammatory Activity

Several studies have reported the anti-inflammatory properties of pyrazole derivatives, including this compound. Research indicates that compounds within this class can inhibit key inflammatory mediators such as COX enzymes and cytokines.

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

The above table summarizes the anti-inflammatory activity of selected compounds, where lower IC50 values indicate higher potency.

Antimicrobial Activity

Pyrazole derivatives have also shown promising antimicrobial activity against various bacterial strains. The presence of the fluorobenzyl group may enhance this activity through increased lipophilicity, facilitating membrane penetration.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Target Bacteria | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| This compound | E. coli | TBD | Current Study |

| Ampicillin | E. coli | 20 | |

| Ciprofloxacin | S. aureus | 25 |

The mechanism by which this compound exhibits its biological effects is primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process. Studies have shown that derivatives with similar structures can selectively inhibit COX-2 with minimal effects on COX-1, suggesting a favorable safety profile for therapeutic applications .

Case Studies

Recent studies have synthesized various pyrazole derivatives and evaluated their biological activities:

- Selvam et al. (2014) : This study synthesized several pyrazole derivatives and tested their anti-inflammatory activities using carrageenan-induced rat paw edema models, demonstrating significant inhibition comparable to standard drugs like diclofenac .

- Nagarapu et al. (2016) : Investigated new pyrazole derivatives for their analgesic and anti-inflammatory properties, finding that certain compounds exhibited superior efficacy in vivo compared to ibuprofen .

- Burguete et al. (2020) : Focused on the synthesis of pyrazole compounds with antibacterial properties against E. coli and S. aureus, highlighting the potential for developing new antimicrobial agents from this chemical class .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-(2-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde?

- Answer : The compound can be synthesized via:

- Vilsmeier-Haack Reaction : Formylation of pyrazole precursors using POCl₃ and DMF, as demonstrated for analogous pyrazole-4-carbaldehydes .

- Oxidation of Pyrazole Alcohols : Oxidation of 4-hydroxymethylpyrazole intermediates using reagents like PCC (pyridinium chlorochromate), as shown in related pyrazole derivatives .

- Condensation Reactions : Claisen-Schmidt condensation between acetophenone derivatives and substituted hydrazines, followed by formylation .

- Key Considerations : Solvent choice (e.g., DMF for Vilsmeier-Haack), temperature control (<60°C to avoid decomposition), and purification via column chromatography .

Q. How is the structural integrity of this compound confirmed?

- Answer :

- X-ray Crystallography : Provides definitive confirmation of molecular geometry, dihedral angles between aromatic rings, and hydrogen-bonding networks (e.g., parallel π-π stacking observed in pyrazole-carbaldehyde derivatives) .

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Characteristic aldehyde proton at δ ~10 ppm and fluorobenzyl group signals (δ ~5.3 ppm for CH₂) .

- FT-IR : Stretching vibrations for C=O (~1680 cm⁻¹) and C-F (~1220 cm⁻¹) .

Q. What biological activities are reported for pyrazole-4-carbaldehyde derivatives?

- Answer : While direct data on the target compound is limited, structurally related analogs exhibit:

- Antimicrobial Activity : Against Gram-positive bacteria (MIC: 2–8 µg/mL) via membrane disruption .

- Antioxidant Properties : DPPH radical scavenging (IC₅₀: 15–30 µM) attributed to the aldehyde moiety’s electrophilic nature .

- Anticancer Potential : Moderate activity against HeLa cells (IC₅₀: ~50 µM) through apoptosis induction .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Answer :

- Substituent Variation : Modify the 2-fluorobenzyl (e.g., chloro, nitro substituents) or phenyl group (e.g., electron-withdrawing groups) to assess effects on bioactivity .

- Pharmacophore Mapping : Use molecular docking to identify interactions with targets like COX-2 or bacterial topoisomerases .

- In Vivo Validation : Pair SAR with zebrafish models for toxicity and efficacy screening .

Q. How can contradictory bioactivity data between pyrazole derivatives be resolved?

- Answer : Contradictions (e.g., anticancer activity in some analogs but inactivity in others ) may arise from:

- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) enhance cytotoxicity, while bulky groups reduce membrane permeability .

- Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or incubation times.

- Solution Stability : Aldehyde oxidation to carboxylic acid under physiological conditions may reduce activity .

Q. What strategies optimize synthetic yields for large-scale preparation?

- Answer :

- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate Vilsmeier-Haack formylation .

- Solvent Optimization : Replace DMF with ionic liquids to improve reaction efficiency and reduce byproducts .

- Workflow Automation : Continuous flow reactors enhance reproducibility and scalability .

Q. How can computational modeling aid in target identification?

- Answer :

- Molecular Dynamics Simulations : Predict binding stability with kinases (e.g., EGFR) using software like AutoDock .

- QSAR Models : Relate logP values (calculated: ~3.2 for the target compound) to cellular uptake efficiency .

- ADMET Prediction : Tools like SwissADME assess bioavailability and blood-brain barrier penetration .

Methodological Challenges

Q. What analytical techniques resolve impurities in pyrazole-4-carbaldehyde synthesis?

- Answer :

- HPLC-MS : Identifies byproducts (e.g., over-oxidized carboxylic acids) .

- TLC Monitoring : Hexane:ethyl acetate (3:1) to track reaction progress .

- Recrystallization : Ethyl acetate/hexane mixtures improve purity (>98%) .

Q. How does the fluorobenzyl group influence spectroscopic properties?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.